4-(1H-benzo[d]imidazol-2-yl)thiomorpholine
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBZUSKORRLYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include refluxing the mixture for several hours at elevated temperatures (140-220°C) to achieve high yields . Microwave-assisted synthesis has also been reported, which significantly reduces reaction time and improves yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction efficiency and yield. The use of microwave-assisted synthesis could also be explored for industrial applications to reduce energy consumption and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted benzimidazole or thiomorpholine derivatives.
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)thiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, inhibiting their activity or altering their function . The thiomorpholine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
- Thiomorpholine vs. Morpholine Derivatives : Replacing oxygen in morpholine (e.g., 1-(morpholin-4-ylmethyl)-3H-benzo[d]imidazole-2-thione) with sulfur in thiomorpholine increases electron density and lipophilicity. This substitution may enhance membrane permeability and target binding in hydrophobic pockets .
- Benzoimidazole-Thiazole-Triazole Hybrids (e.g., 9a–9e) : These compounds () incorporate triazole and thiazole rings instead of thiomorpholine. The triazole-thiazole framework improves π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase) .
- Amino Acid-Linked Derivatives (e.g., Compound A21): Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate () features a thioacetamido linker, enhancing solubility and enabling conjugation with amino acids for targeted delivery.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Thiomorpholine’s sulfur atom increases logP compared to morpholine derivatives, favoring blood-brain barrier penetration .
- Solubility : Hydrazide derivatives (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (5)) exhibit improved aqueous solubility due to polar –NH– groups .
- Bioavailability: Amino acid-linked compounds () show enhanced absorption profiles, while thiazole-triazole hybrids () may suffer from higher molecular weights (>500 Da), reducing permeability.
Biological Activity
4-(1H-benzo[d]imidazol-2-yl)thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 1188943-74-9
- Molecular Formula: C₁₁H₁₃N₂S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include enzymes and receptors involved in critical biochemical pathways.
Targeted Enzymes and Pathways
- Protein Tyrosine Phosphatases (PTPs): This compound has shown potential as an inhibitor of PTPs, which are crucial in regulating cellular signaling pathways. Studies indicate that it can selectively inhibit PTP1B, affecting glucose metabolism and insulin signaling pathways .
- Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting its potential use as an antibacterial agent .
- Antitumor Activity: Preliminary investigations indicate that this compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antioxidant Activity: Exhibits free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
- Neuroprotective Effects: Shows promise in protecting neuronal cells from damage, which could have implications for neurodegenerative diseases.
Table: Summary of Biological Activities
Case Study: Antitumor Activity
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on multiple human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)thiomorpholine derivatives?
- Methodology : Synthesis often involves multi-step protocols. For example, thiomorpholine derivatives can be prepared via nucleophilic substitution or cyclization reactions. Key steps include coupling benzo[d]imidazole precursors with thiomorpholine moieties under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Characterization typically employs IR spectroscopy to confirm thioether linkages and -/-NMR for structural elucidation .
- Critical Parameters : Reaction temperature (80–120°C), choice of base (e.g., KCO), and stoichiometric ratios of reactants significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at ~600–700 cm) .
- NMR : -NMR resolves aromatic protons (δ 7.0–8.5 ppm) and thiomorpholine protons (δ 2.5–4.0 ppm). -NMR confirms quaternary carbons in the benzoimidazole ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
Q. What are the typical biological activities associated with this compound?
- Methodology : Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi are standard. Derivatives show MIC values ranging from 8–64 µg/mL, attributed to the benzoimidazole core’s DNA intercalation potential .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiomorpholine enhances electrophilic substitution). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial DNA gyrase) .
- Data Interpretation : Lower HOMO-LUMO gaps (<4 eV) correlate with higher antimicrobial activity. Electrostatic potential maps guide substitutions at the thiomorpholine sulfur for improved binding .
Q. How can researchers resolve contradictions in spectral data during synthesis?
- Methodology :
- X-ray Crystallography : Resolves ambiguous NMR/IR assignments by providing definitive bond lengths and angles (e.g., confirming thiomorpholine chair conformation) .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 4-(1H-benzo[d]imidazol-2-yl)piperidine derivatives) to identify anomalous peaks .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodology :
- Solvent Optimization : Use of solvent-free conditions (e.g., Eaton’s reagent) reduces side reactions in Friedel-Crafts acylation steps .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency between benzoimidazole and thiomorpholine precursors .
- Troubleshooting : Low yields (<50%) often stem from moisture-sensitive intermediates; rigorous drying of reagents/solvents is critical .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodology :
- SAR Studies : Introduce substituents (e.g., fluoro, methoxy) at the thiomorpholine or benzoimidazole ring. Test derivatives against cancer cell lines (MTT assay) and enzymes (e.g., COX-2 inhibition) .
- Key Finding : Electron-withdrawing groups on the benzoimidazole enhance antiproliferative activity (IC < 10 µM in HeLa cells) .
Data Analysis & Experimental Design
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodology :
- Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes variables (temperature, catalyst loading) for yield maximization .
- Error Analysis : Calculate %RSD across triplicate runs to assess procedural consistency (acceptable range: <5%) .
Q. How can researchers address solubility challenges in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies; confirm stability via HPLC .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
